molecular formula C34H36N2O10 B11513256 Tetramethyl 1,1'-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]

Tetramethyl 1,1'-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate]

Cat. No.: B11513256
M. Wt: 632.7 g/mol
InChI Key: IMECVLRHZODBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl 1,1’-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of Tetramethyl 1,1’-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] involves several steps. One common method includes the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 1,4-dihydropyridine derivative. This intermediate is then reacted with tetramethyl ethane-1,2-diylbis(chloride) under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Tetramethyl 1,1’-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.

Scientific Research Applications

Tetramethyl 1,1’-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tetramethyl 1,1’-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Tetramethyl 1,1’-ethane-1,2-diylbis[4-(2-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate] can be compared with similar compounds such as:

Properties

Molecular Formula

C34H36N2O10

Molecular Weight

632.7 g/mol

IUPAC Name

dimethyl 1-[2-[3,5-bis(methoxycarbonyl)-4-(2-methoxyphenyl)-4H-pyridin-1-yl]ethyl]-4-(2-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C34H36N2O10/c1-41-27-13-9-7-11-21(27)29-23(31(37)43-3)17-35(18-24(29)32(38)44-4)15-16-36-19-25(33(39)45-5)30(26(20-36)34(40)46-6)22-12-8-10-14-28(22)42-2/h7-14,17-20,29-30H,15-16H2,1-6H3

InChI Key

IMECVLRHZODBPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCN3C=C(C(C(=C3)C(=O)OC)C4=CC=CC=C4OC)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.